molecular formula C22H12ClFN2O4S B12147055 5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12147055
M. Wt: 454.9 g/mol
InChI Key: QDJLMTYHBATSHD-UHFFFAOYSA-N
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Description

The compound 5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one features a pyrrolin-2-one core substituted with a 3-chlorophenyl group, a 6-fluorobenzothiazol moiety, and a 2-furylcarbonyl side chain. This structure combines aromatic, heterocyclic, and electron-withdrawing groups, which may influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C22H12ClFN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H12ClFN2O4S/c23-12-4-1-3-11(9-12)18-17(19(27)15-5-2-8-30-15)20(28)21(29)26(18)22-25-14-7-6-13(24)10-16(14)31-22/h1-10,18,28H

InChI Key

QDJLMTYHBATSHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

Biological Activity

The compound 5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic molecule with potential biological activities. Its unique structure, which includes a chlorophenyl group, a fluorobenzothiazole moiety, and a pyrrolinone framework, suggests diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H12ClFN2O4SC_{22}H_{12}ClFN_{2}O_{4}S, with a molecular weight of approximately 438.85 g/mol. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC22H12ClFN2O4S
Molecular Weight438.85 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. The presence of the chlorophenyl and fluorobenzothiazole groups in this compound may enhance its efficacy against various cancer cell lines. For instance, studies on similar compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Interaction with Receptors : The structural features may allow it to bind effectively to various receptors, modulating cellular signaling pathways.

Case Studies

  • Study on Antitumor Activity : A study conducted on a series of pyrrolinone derivatives indicated that those with similar structural motifs demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) . The study highlighted the importance of substituents in enhancing biological activity.
  • In Vivo Studies : Animal model studies have suggested that compounds with similar structures could reduce tumor size and improve survival rates when administered at specific dosages .

Table 2: Summary of Biological Studies

Study TypeFindingsReference
In VitroSignificant cytotoxicity against MCF-7 cells
In VivoReduction in tumor size in animal models
Mechanistic StudyInduction of apoptosis via caspase activation

Comparison with Similar Compounds

Research Findings and Implications

  • The furylcarbonyl group may modulate solubility, affecting bioavailability .
  • Synthetic Optimization: Palladium-catalyzed cross-coupling (as in ) could be critical for introducing the 6-fluorobenzothiazol moiety. Lower yields in analogs suggest that ligand selection (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]) may require refinement .

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